molecular formula C13H17NO2 B068033 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid CAS No. 181114-74-9

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid

Cat. No. B068033
CAS RN: 181114-74-9
M. Wt: 219.28 g/mol
InChI Key: MSUXGUJKSWGNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 . It is not intended for human or veterinary use and is usually available for research purposes.


Molecular Structure Analysis

The molecular weight of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is 219.28 g/mol . The empirical formula is C13H17NO2 .


Chemical Reactions Analysis

Pyrrolidine compounds, including 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid, can undergo various chemical reactions. For instance, 1,3-dipolar cycloadditions have been used to create a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid include a molecular weight of 219.28 g/mol . The density is 1.161g/cm3, and the boiling point is 342.7ºC at 760 mmHg .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Biologically Active Compounds

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are reported to be bioactive molecules with target selectivity . The structure–activity relationship (SAR) of these compounds has been studied, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of Highly Enantiomerically Enriched Compounds

The “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” can be used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . This is achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Intermediate in Reduction Reactions

The compound “(S)-1-benzyl-3-pyrrolidinol-borane”, which is an intermediate of the reduction with the sodium borohydride-iodine system, is reported for the first time . This intermediate is derived from “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” and its spectral data has been studied .

Building Block for Synthesizing Pharmaceuticals

“1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” is utilized as a building block for synthesizing pharmaceuticals. It is specifically targeted towards neurological disorders and drug addiction.

Synthesis of Cholesterol-Conjugated Spiro-Pyrrolidine/Pyrrolizines

The compound “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” can be used in the synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines . These compounds have potential applications in the treatment of various diseases .

Future Directions

Pyrrolidine compounds, including 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity.

properties

IUPAC Name

1-benzyl-3-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(12(15)16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXGUJKSWGNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395007
Record name 1-benzyl-3-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid

CAS RN

181114-74-9
Record name 1-benzyl-3-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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